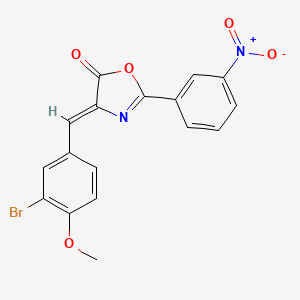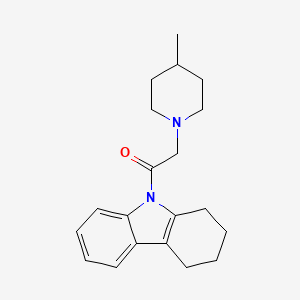
Acetic acid, 2-(4-methoxyphenylhydrazono)-2-(2-methyl-5-nitrophenylamino)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(E)-2-(4-methoxyphenyl)hydrazono]-2-(2-methyl-5-nitroanilino)acetate: is a complex organic compound characterized by its unique structure, which includes both hydrazone and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(E)-2-(4-methoxyphenyl)hydrazono]-2-(2-methyl-5-nitroanilino)acetate typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Coupling with Nitroaniline: The hydrazone intermediate is then coupled with 2-methyl-5-nitroaniline under acidic or basic conditions to form the desired product.
Esterification: The final step involves the esterification of the product with ethyl acetate under reflux conditions to yield ethyl 2-[(E)-2-(4-methoxyphenyl)hydrazono]-2-(2-methyl-5-nitroanilino)acetate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The hydrazone group can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry:
- Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of ethyl 2-[(E)-2-(4-methoxyphenyl)hydrazono]-2-(2-methyl-5-nitroanilino)acetate involves its interaction with specific molecular targets and pathways. The hydrazone and nitro groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context.
類似化合物との比較
- Ethyl (4-methoxyphenyl)acetate
- Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
Uniqueness: Ethyl 2-[(E)-2-(4-methoxyphenyl)hydrazono]-2-(2-methyl-5-nitroanilino)acetate is unique due to the presence of both hydrazone and nitro functional groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.
特性
分子式 |
C18H20N4O5 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
ethyl 2-[2-(4-methoxyphenyl)hydrazinyl]-2-(2-methyl-5-nitrophenyl)iminoacetate |
InChI |
InChI=1S/C18H20N4O5/c1-4-27-18(23)17(21-20-13-6-9-15(26-3)10-7-13)19-16-11-14(22(24)25)8-5-12(16)2/h5-11,20H,4H2,1-3H3,(H,19,21) |
InChIキー |
AEAQZDAZGCWCQP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=NC1=C(C=CC(=C1)[N+](=O)[O-])C)NNC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dimethoxy-N-(6-{(2E)-2-[(4-methylcyclohex-3-en-1-yl)methylidene]hydrazinyl}-6-oxohexyl)benzamide](/img/structure/B11109626.png)
![N-({N'-[(E)-{4-[(Naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11109634.png)
![(2E,5E)-2-[(2Z)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-5-(4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11109636.png)
![1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11109647.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide](/img/structure/B11109653.png)

![dimethyl 5,5'-[6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole-2,4-diylbis(sulfanediylmethanediyl)]difuran-2-carboxylate](/img/structure/B11109666.png)

![N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11109685.png)
![2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B11109690.png)
![3-amino-4,6-di(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11109700.png)
![{2-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11109702.png)

![2-Ethoxy-6-[9-ethyl-4-(3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11109712.png)
